molecular formula C23H27N3O2 B4485197 6,7-dimethyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one

6,7-dimethyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one

Cat. No.: B4485197
M. Wt: 377.5 g/mol
InChI Key: FXQCYCYSUMWYPT-UHFFFAOYSA-N
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Description

6,7-dimethyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with dimethyl groups at positions 6 and 7, and a piperazine moiety linked to a pyridine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on improving yield, reducing reaction times, and minimizing the use of hazardous reagents. Continuous flow chemistry and automated synthesis platforms are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

6,7-dimethyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,7-dimethyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific biological context and the target of interest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-dimethyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of both chromen-2-one and piperazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6,7-dimethyl-4-[[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-17-13-21-19(15-23(27)28-22(21)14-18(17)2)16-26-11-9-25(10-12-26)8-6-20-5-3-4-7-24-20/h3-5,7,13-15H,6,8-12,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQCYCYSUMWYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)CCC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-dimethyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one
Reactant of Route 2
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6,7-dimethyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one
Reactant of Route 3
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6,7-dimethyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one
Reactant of Route 4
6,7-dimethyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
6,7-dimethyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one
Reactant of Route 6
Reactant of Route 6
6,7-dimethyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one

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